Succinylproline
Overview
Description
N-Succinyl-L-proline is a derivative of the amino acid proline, where the proline molecule is modified by the addition of a succinyl group. This compound is known for its role as an inhibitor of angiotensin-converting enzyme (ACE), which is significant in the regulation of blood pressure . The molecular formula of N-Succinyl-L-proline is C9H13NO5, and it has a molecular weight of 215.20 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Succinyl-L-proline can be synthesized through the reaction of L-proline with succinic anhydride. The reaction typically involves dissolving L-proline in a suitable solvent such as water or an organic solvent like dimethylformamide (DMF), followed by the addition of succinic anhydride. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of N-Succinyl-L-proline may involve the use of large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as solvent recovery, product isolation, and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: N-Succinyl-L-proline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-Succinyl-L-proline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in the treatment of hypertension and cardiovascular diseases.
Industry: Used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
N-Succinyl-L-proline exerts its effects by inhibiting the activity of angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, N-Succinyl-L-proline reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The inhibition occurs through the binding of N-Succinyl-L-proline to the active site of ACE, preventing the enzyme from interacting with its natural substrate .
Comparison with Similar Compounds
Captopril: Another ACE inhibitor with a similar mechanism of action but different chemical structure.
Enalapril: A prodrug that is converted to its active form, enalaprilat, which inhibits ACE.
Lisinopril: A long-acting ACE inhibitor with a similar therapeutic effect.
Uniqueness: N-Succinyl-L-proline is unique due to its specific structure, which allows it to selectively inhibit ACE without affecting other enzymes. This selectivity reduces the likelihood of side effects and makes it a valuable compound in the development of antihypertensive drugs .
Properties
IUPAC Name |
(2S)-1-(3-carboxypropanoyl)pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c11-7(3-4-8(12)13)10-5-1-2-6(10)9(14)15/h6H,1-5H2,(H,12,13)(H,14,15)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBOPDYAXPDYHQ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212641 | |
Record name | Succinylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26732614 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
63250-32-8 | |
Record name | (2S)-2-Carboxy-γ-oxo-1-pyrrolidinebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63250-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Succinylproline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063250328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Succinylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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